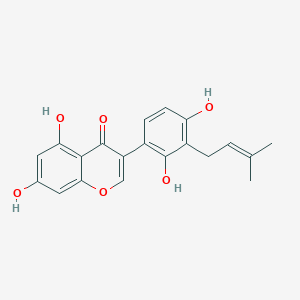

Licoisoflavon A

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Licoisoflavon A hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

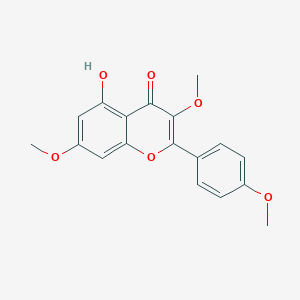

Chemie: Verwendet als Referenzverbindung bei der Untersuchung von Flavonoiden und deren Derivaten.

Industrie: Verwendet bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln auf natürlicher Basis.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:

Antifungale Aktivität: Es stört die Integrität der Zellmembran von Pilzzellen, was zum Zelltod führt.

Zytotoxische Aktivität: Es induziert Apoptose in Krebszellen durch Aktivierung von Caspase-Signalwegen und Hemmung der Zellproliferation.

Entzündungshemmende Aktivität: Es moduliert Entzündungswege durch Hemmung der Produktion von proinflammatorischen Zytokinen.

Wirkmechanismus

Target of Action

Licoisoflavone A, an isoflavone compound, has been identified to interact with several targets. It has been found to inhibit lipid peroxidation . In addition, it has been shown to have a high efficiency against methicillin-resistant Staphylococcus aureus (MRSA) . It also interacts with the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro) of SARS-CoV-2 .

Mode of Action

Licoisoflavone A interacts with its targets in various ways. It inhibits lipid peroxidation, which is a key process in oxidative stress . In the context of MRSA, it exhibits low cytotoxicity and displays rapid bactericidal activity . It increases bacterial membrane permeability and dissipates the proton motive force . In the case of SARS-CoV-2, it inhibits the RdRp and Mpro, which are crucial for the virus’s replication .

Biochemical Pathways

Licoisoflavone A is a polyphenolic secondary metabolite produced by plants adapting to changing ecological environments over a long period of time . Its biosynthesis pathways are considered as the most distinctive natural product pathway in plants . It is derived from the phenylpropanoid pathway, a major route for the biosynthesis of flavonoids and isoflavonoids .

Pharmacokinetics

Licorice, from which licoisoflavone a is derived, has been reported to alter the pharmacokinetics of drugs like warfarin, cyclosporine, and cortisol . This suggests that Licoisoflavone A may have significant interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

Licoisoflavone A has been found to have several effects at the molecular and cellular levels. It has been shown to have an anti-hypertrophic effect on cardiomyocytes, which is dependent on the activation of the deacetylase Sirt3 . It also has an antibacterial effect against MRSA, disrupting the membrane permeability and the proton motive force .

Action Environment

The action of Licoisoflavone A can be influenced by various environmental factors. For instance, the presence of peptidoglycan, phosphatidylglycerol, and cardiolipin has been found to inhibit the antibacterial activity of Licoisoflavone A . Furthermore, the efficacy of Licoisoflavone A against SARS-CoV-2 may be influenced by the viral load and the host’s immune response .

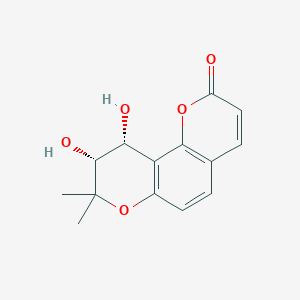

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Licoisoflavon A kann durch Kondensation von 7-(Benzoyloxy)isoflavon mit 2-Methyl-3-buten-2-ol synthetisiert werden, gefolgt von der Hydrolyse des resultierenden 3′-(3-Methyl-2-butenyl)isoflavons . Diese Methode beinhaltet die Verwendung spezifischer Reagenzien und kontrollierter Reaktionsbedingungen, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, wird die Verbindung typischerweise aus den Wurzeln von Glycyrrhiza-Arten durch Lösemittelextraktion gewonnen. Die extrahierte Verbindung wird dann durch chromatographische Verfahren gereinigt, um eine hohe Reinheit zu erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Licoisoflavon A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohle, Platinoxid.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion dehydroxylierte Produkte liefern kann .

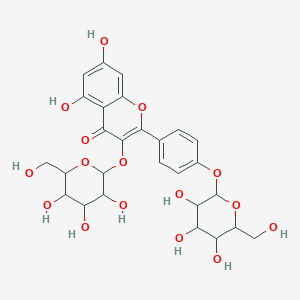

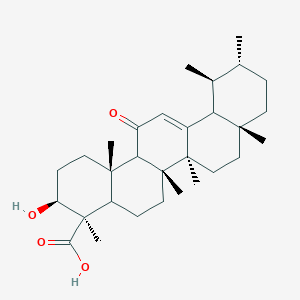

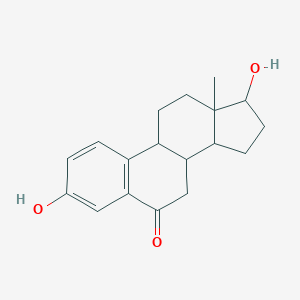

Vergleich Mit ähnlichen Verbindungen

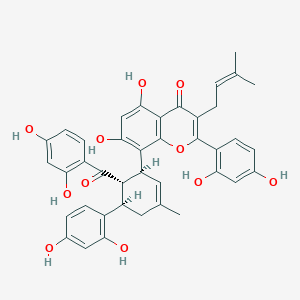

Licoisoflavon A ist unter den Isoflavonen aufgrund seiner spezifischen Prenylierung an der 3'-Position einzigartig. Ähnliche Verbindungen umfassen:

Glycyrrhisoflavon: Ein weiteres Isoflavon, das in Glycyrrhiza-Arten gefunden wird, mit ähnlichen biologischen Aktivitäten.

Licochalcon A: Bekannt für seine entzündungshemmenden und antioxidativen Eigenschaften.

Echinatin: Zeigt antivirale und entzündungshemmende Aktivitäten.

This compound zeichnet sich durch seine potente antifungale und zytotoxische Aktivität aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Eigenschaften

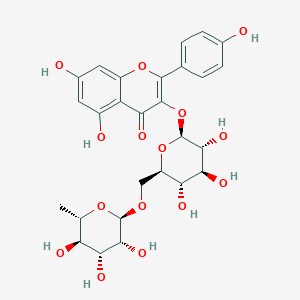

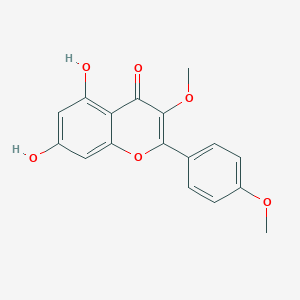

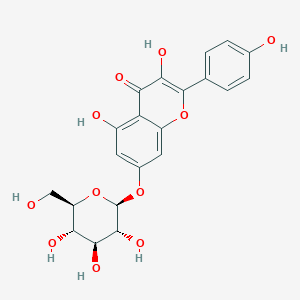

IUPAC Name |

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUZCRLRQVRBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216256 | |

| Record name | licoisoflavone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66056-19-7 | |

| Record name | Licoisoflavone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66056-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | licoisoflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | licoisoflavone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOISOFLAVONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O34S2M9VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licoisoflavone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Licoisoflavone A has been shown to interact with various targets, including: * Pregnane X receptor (PXR): Licoisoflavone A acts as a PXR activator. [, ] * Aryl hydrocarbon receptor (AhR): It also activates AhR, although its potency is lower compared to glabridin. [] * Cytochrome P450 enzymes (CYP3A4 and CYP1A2): Licoisoflavone A can increase the activity of both CYP3A4 and CYP1A2 enzymes. [, ] * Sirtuin 3 (Sirt3): Recent studies indicate that Licoisoflavone A might exert cardioprotective effects by activating Sirt3. []

ANone: The downstream effects of Licoisoflavone A are multifaceted and depend on the specific target: * PXR activation: This can lead to increased expression of drug-metabolizing enzymes and transporters, potentially affecting the pharmacokinetics of co-administered drugs. [] * AhR activation: AhR activation can influence various cellular processes, including xenobiotic metabolism, immune response, and cell proliferation. [] * CYP enzyme modulation: Increased CYP3A4 and CYP1A2 activity can accelerate the metabolism of drugs that are substrates of these enzymes, leading to potential drug interactions. [, ] * Sirt3 activation: Activation of Sirt3, a mitochondrial deacetylase, has been linked to cardioprotective effects, including the suppression of cardiomyocyte hypertrophy. []

ANone: The molecular formula of Licoisoflavone A is C20H16O6, and its molecular weight is 352.34 g/mol. [, ]

ANone: Licoisoflavone A exhibits characteristic spectroscopic features in various techniques: * UV-Vis spectroscopy: It shows absorption maxima in the UV region, which are typical for isoflavones. [, ] * Mass spectrometry (MS): Licoisoflavone A gives a molecular ion peak at m/z 352 in its mass spectrum. [] * Nuclear Magnetic Resonance (NMR) spectroscopy: The 1H and 13C NMR spectra of Licoisoflavone A provide detailed information about its structure, including the presence of aromatic protons, hydroxyl groups, and the prenyl substituent. [, , ]

ANone: The research papers provided do not offer specific details on material compatibility and stability of Licoisoflavone A under various conditions. This aspect might require further investigation.

ANone: Based on the provided research, Licoisoflavone A is not reported to have catalytic properties. Its activity is primarily associated with its ability to modulate specific biological targets.

ANone: Yes, computational chemistry and modeling techniques have been utilized to investigate Licoisoflavone A. For instance: * Molecular docking studies: These have been performed to predict the binding affinity and interactions of Licoisoflavone A with targets such as PXR. [] * Molecular dynamics simulations: These simulations have provided insights into the stability of Licoisoflavone A-protein complexes, further supporting its potential as a PXR modulator. [] * Quantitative structure-activity relationship (QSAR) studies: QSAR models have been developed to explore the relationship between the structure of Licoisoflavone A and its biological activities. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.